Chlorhydrate de dazoxibène

Vue d'ensemble

Description

Dazoxiben hydrochloride is an orally active thromboxane synthase inhibitor . It has shown significant clinical improvement in patients with Raynaud’s syndrome .

Synthesis Analysis

One convenient synthesis of Dazoxiben starts with the O-chloroethyl ether of p-hydroxybenzamide and proceeds by displacement with imidazole .

Molecular Structure Analysis

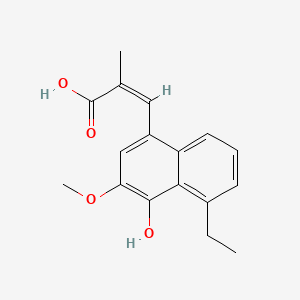

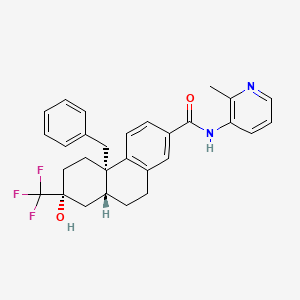

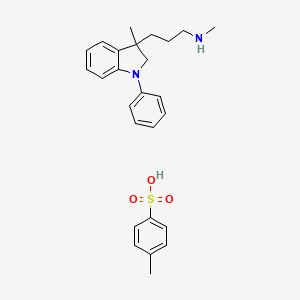

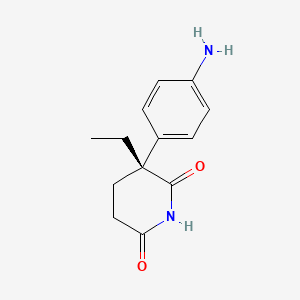

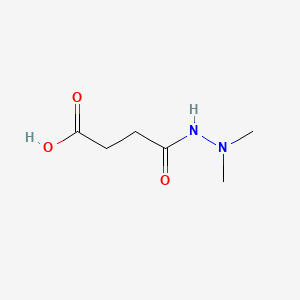

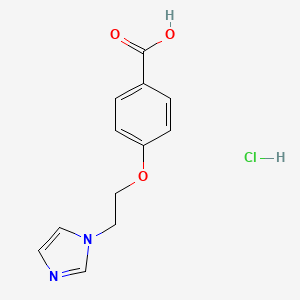

The molecular formula of Dazoxiben hydrochloride is C12H13ClN2O3 . The compound belongs to the class of organic compounds known as benzoic acids, which are organic compounds containing a benzene ring which bears at least one carboxyl group .

Physical and Chemical Properties Analysis

The average weight of Dazoxiben hydrochloride is 268.7 and the monoisotopic weight is 268.06147 . The water solubility is 1.28 mg/mL . The compound has a logP of 1.44 .

Applications De Recherche Scientifique

Traitement du syndrome de Raynaud

Chlorhydrate de dazoxibène: a été étudié pour son efficacité dans le traitement du syndrome de Raynaud, une affection caractérisée par une réduction du flux sanguin vers les extrémités . En tant qu'inhibiteur de la thromboxane synthase, il aide à réduire la vasoconstriction et à améliorer la circulation sanguine. Des essais cliniques ont montré une amélioration significative chez les patients atteints de ce syndrome .

Recherche cardiovasculaire

En recherche cardiovasculaire, le This compound est utilisé pour comprendre le rôle de la thromboxane A2 dans la formation de caillots sanguins et les maladies cardiovasculaires. En inhibant la thromboxane synthase, les chercheurs peuvent étudier les voies impliquées dans l'agrégation plaquettaire et le potentiel de développement de thérapies antithrombotiques .

Études pharmacologiques

Le this compound sert d'outil pharmacologique pour explorer les mécanismes d'action des inhibiteurs de la thromboxane synthase. Il fournit des informations sur le rôle de l'enzyme dans divers processus physiologiques et pathologiques, contribuant au développement de nouveaux médicaments avec des profils d'efficacité et de sécurité améliorés .

Synthèse et analyse chimique

Le processus de synthèse du composé est d'intérêt en recherche chimique. Des études sur des méthodes de synthèse simplifiées du this compound sont précieuses pour développer des techniques de production plus efficaces, qui peuvent être appliquées à la fabrication à grande échelle d'agents pharmaceutiques similaires .

Développement de médicaments expérimentaux

En tant que médicament expérimental, le this compound est étudié pour ses applications potentielles dans de nouveaux domaines thérapeutiques. Ses effets sur différentes cibles biologiques et voies sont étudiés pour identifier de nouvelles indications pour une utilisation clinique .

Recherche en biologie moléculaire

En biologie moléculaire, le this compound est utilisé pour étudier l'expression et la régulation de la thromboxane synthase au niveau moléculaire. Cette recherche peut conduire à une meilleure compréhension du contrôle de l'expression des gènes et de l'impact de la thromboxane dans diverses maladies .

Mécanisme D'action

Target of Action

Dazoxiben hydrochloride primarily targets Thromboxane-A synthase . Thromboxane-A synthase is an enzyme that plays a crucial role in the biosynthesis of thromboxane, a type of eicosanoid that has vasoconstrictor properties and promotes platelet aggregation .

Mode of Action

Dazoxiben hydrochloride acts as an inhibitor of Thromboxane-A synthase . By inhibiting this enzyme, Dazoxiben hydrochloride prevents the synthesis of thromboxane, thereby reducing vasoconstriction and platelet aggregation .

Biochemical Pathways

It is known that the compound’s inhibition of thromboxane-a synthase disrupts the production of thromboxane, which is a key player in the regulation of blood flow and clot formation .

Result of Action

The inhibition of Thromboxane-A synthase by Dazoxiben hydrochloride leads to a decrease in thromboxane production. This results in reduced vasoconstriction and platelet aggregation, which can have significant effects at the molecular and cellular levels . For instance, Dazoxiben hydrochloride has shown a significant clinical improvement in patients with Raynaud’s syndrome .

Safety and Hazards

Dazoxiben hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Relevant Papers

A paper titled “Dazoxiben examined for platelet inhibitory effect in an artificial circulation” was published in the British Journal of Clinical Pharmacology in 1983 . Another paper titled “The Preclinical Toxicity of Dazoxiben: A Specific Inhibitor of …” discusses the therapeutic possibilities of Dazoxiben in cardiovascular disease .

Analyse Biochimique

Biochemical Properties

Dazoxiben hydrochloride plays a crucial role in biochemical reactions by inhibiting thromboxane synthase, an enzyme responsible for the production of thromboxane A2 (TXA2). Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting thromboxane synthase, Dazoxiben hydrochloride reduces the production of thromboxane A2, thereby decreasing platelet aggregation and vasoconstriction. This compound interacts with thromboxane synthase by binding to its active site, preventing the conversion of prostaglandin H2 to thromboxane A2 .

Cellular Effects

Dazoxiben hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of thromboxane A2, which plays a role in cell signaling pathways related to platelet aggregation and vasoconstriction. This inhibition leads to reduced platelet aggregation and vasoconstriction, which can be beneficial in conditions like Raynaud’s syndrome and coronary heart disease. Additionally, Dazoxiben hydrochloride can impact gene expression and cellular metabolism by altering the levels of thromboxane A2 and other related molecules .

Molecular Mechanism

The molecular mechanism of Dazoxiben hydrochloride involves its inhibition of thromboxane synthase. By binding to the active site of thromboxane synthase, Dazoxiben hydrochloride prevents the conversion of prostaglandin H2 to thromboxane A2. This inhibition reduces the levels of thromboxane A2, leading to decreased platelet aggregation and vasoconstriction. Additionally, Dazoxiben hydrochloride may influence gene expression by altering the levels of thromboxane A2 and other related molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dazoxiben hydrochloride can change over time. Studies have shown that Dazoxiben hydrochloride is stable and maintains its inhibitory effects on thromboxane synthase over extended periods. Its long-term effects on cellular function may vary depending on the specific conditions and experimental setups. In vitro and in vivo studies have demonstrated that Dazoxiben hydrochloride can effectively inhibit thromboxane synthase and reduce platelet aggregation and vasoconstriction over time .

Dosage Effects in Animal Models

The effects of Dazoxiben hydrochloride vary with different dosages in animal models. Studies have shown that lower doses of Dazoxiben hydrochloride can effectively inhibit thromboxane synthase and reduce platelet aggregation and vasoconstriction. Higher doses may lead to toxic or adverse effects, such as prolonged bleeding times and increased risk of hemorrhage. It is important to determine the optimal dosage of Dazoxiben hydrochloride to achieve the desired therapeutic effects while minimizing potential adverse effects .

Metabolic Pathways

Dazoxiben hydrochloride is involved in metabolic pathways related to the inhibition of thromboxane synthase. It interacts with enzymes and cofactors involved in the production of thromboxane A2, such as prostaglandin H2. By inhibiting thromboxane synthase, Dazoxiben hydrochloride reduces the levels of thromboxane A2 and alters the metabolic flux of related molecules. This inhibition can lead to changes in metabolite levels and overall metabolic activity .

Transport and Distribution

Dazoxiben hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within different cellular compartments. The distribution of Dazoxiben hydrochloride within cells and tissues can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of Dazoxiben hydrochloride is crucial for its activity and function. It is primarily localized in cellular compartments where thromboxane synthase is present, such as the endoplasmic reticulum and other membrane-bound organelles. The targeting signals and post-translational modifications of Dazoxiben hydrochloride can direct it to specific compartments or organelles, ensuring its effective inhibition of thromboxane synthase and related biochemical processes .

Propriétés

IUPAC Name |

4-(2-imidazol-1-ylethoxy)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.ClH/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14;/h1-6,9H,7-8H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKDFUXBDJPRGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78218-09-4 (Parent) | |

| Record name | Dazoxiben hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074226225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40225215 | |

| Record name | Dazoxiben hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74226-22-5 | |

| Record name | Dazoxiben hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74226-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dazoxiben hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074226225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dazoxiben hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAZOXIBEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5AI939LWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.